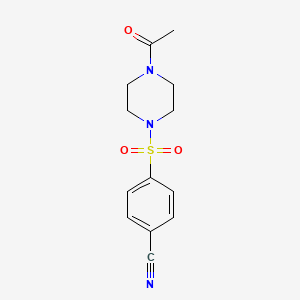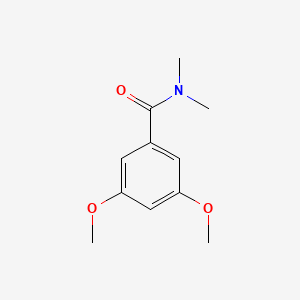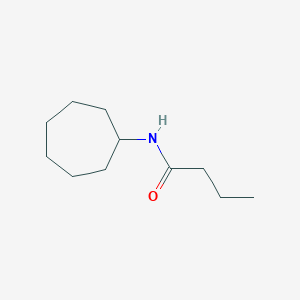![molecular formula C11H13NO5S B7540779 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7540779.png)
2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid, also known as DBM, is a chemical compound that has been studied for its potential use in various scientific research applications. DBM is a sulfonylurea derivative that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid involves the inhibition of the enzyme ATP-sensitive potassium channels (KATP channels). This inhibition leads to an increase in intracellular calcium, which in turn activates various signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as the ability to regulate blood glucose levels. This compound has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid in lab experiments is its relatively low toxicity. It has been shown to have minimal side effects, even at high doses. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid. One area of research is in the development of more effective cancer treatments. This compound may be useful in combination with other drugs to enhance their anti-cancer properties. Another area of research is in the treatment of neurodegenerative diseases. This compound may be useful in slowing or even reversing the progression of these diseases. Finally, this compound may also be useful in the treatment of other conditions such as diabetes and inflammation.
Conclusion:
In conclusion, this compound is a promising compound that has been studied for its potential use in various scientific research applications. Its anti-cancer properties, as well as its ability to regulate blood glucose levels and have neuroprotective effects, make it a compound of great interest to researchers. While there are limitations to its use in lab experiments, the potential future directions for research involving this compound are numerous and exciting.
Métodos De Síntesis
The synthesis of 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid involves the reaction of 2,3-dihydro-1-benzofuran-5-sulfonyl chloride with methylamine and glycine. The resulting product is then purified by column chromatography. The yield of this compound is typically around 50%.
Aplicaciones Científicas De Investigación
2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. It does this by inducing apoptosis, or programmed cell death, in the cancer cells.
Propiedades
IUPAC Name |
2-[2,3-dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-12(7-11(13)14)18(15,16)9-2-3-10-8(6-9)4-5-17-10/h2-3,6H,4-5,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQLULWDVRQVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)


![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)


![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)

